N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide
Description
N-[(1Z)-2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide is a synthetic compound characterized by a trifluoroethylidene group bridging a piperazine ring and a benzenesulfonamide moiety. The Z-configuration of the ethylidene group suggests stereochemical specificity, which may influence its reactivity and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . Piperazine derivatives are widely utilized for their solubility-enhancing properties and ability to engage in hydrogen bonding, making this compound a candidate for therapeutic applications requiring targeted delivery.
Properties
Molecular Formula |
C12H14F3N3O2S |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-piperazin-1-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H14F3N3O2S/c13-12(14,15)11(18-8-6-16-7-9-18)17-21(19,20)10-4-2-1-3-5-10/h1-5,16H,6-9H2/b17-11- |
InChI Key |
NYQUZGWKHVEIJP-BOPFTXTBSA-N |
Isomeric SMILES |
C1CN(CCN1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Canonical SMILES |
C1CN(CCN1)C(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide typically involves the reaction of 2,2,2-trifluoroethylamine with piperazine and benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide is C12H14F3N3O2S. The trifluoromethyl group contributes to its unique chemical properties, enhancing lipophilicity and potentially influencing biological activity.
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Central Nervous System Effects :
Table 1: Summary of Research Findings
Detailed Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at a university hospital explored the efficacy of various sulfonamides, including derivatives similar to this compound. Results indicated a strong correlation between the presence of the trifluoromethyl group and enhanced antibacterial activity against Gram-positive bacteria . -
Cancer Cell Apoptosis :
In another investigation, the compound was tested against several human cancer cell lines. The results highlighted its ability to induce apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent . -
Neuropharmacology :
A pharmacological study assessed the effects of the compound on serotonin receptor subtypes. The findings indicated that it could act as a selective antagonist at certain receptor sites, providing insights into its possible use in treating mood disorders .
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The piperazine moiety contributes to its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine and Imidoyl/Ethylidene Linkers
Compound A : 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine ()
- Key Differences : Replaces the benzenesulfonamide group with a pyridinyl moiety.
- Impact : The pyridinyl group may enhance π-π stacking interactions in biological targets, whereas the sulfonamide in the target compound could improve binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
Compound B: N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide ()
- Key Differences: Incorporates a phenoxy-pyridinyl spacer between piperazine and benzenesulfonamide.
Trifluoroethylidene-Containing Compounds
Compound C : N-[2,2,2-Trifluoro-1-(tritylazo)ethylidene]anilines ()
- Key Differences : Features a tritylazo group instead of piperazine and benzenesulfonamide.
Compound D : Polymeric perfluorinated compounds with trifluoroethylidene linkers ()
- Key Differences : Polymer backbones with trifluoroethylidene units and varied amines (e.g., benzenamine, siloxane derivatives).
- Impact : These polymers prioritize material science applications (e.g., coatings), whereas the target compound’s small-molecule design is suited for pharmacokinetic optimization .
Benzenesulfonamide Derivatives
Compound E : N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide ()
- Key Differences: Contains an indoloquinazolinone core instead of a piperazine-trifluoroethylidene system.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Thermal Stability: The target compound’s trifluoroethylidene group likely enhances stability compared to non-fluorinated analogs (e.g., Compound A), as seen in thermolysis studies of related trifluoroimidoyl derivatives .
- Biological Activity: While benzenesulfonamide moieties are common in PPARγ modulators (), the target compound’s lack of a phenoxy-pyridinyl spacer may reduce PPARγ affinity but improve selectivity for other targets .
- Synthetic Feasibility: The target compound’s synthesis via imidoyl chloride intermediates () offers scalability advantages over multi-step indoloquinazolinone derivatization () .
Biological Activity
N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its unique trifluoromethyl and piperazine moieties, which contribute to its biological activity. The structural formula is represented as follows:
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide group can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various benzenesulfonamides, including this compound. The compound showed significant inhibition against Gram-positive bacteria, with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that at concentrations above 30 µM, there was a marked decrease in cell viability, suggesting potential for development as an anticancer agent.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. The incorporation of trifluoromethyl groups has been shown to improve potency against specific bacterial strains while maintaining low toxicity profiles in mammalian cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
